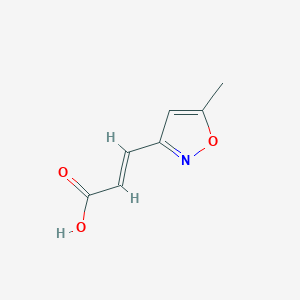

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBACZMGKKFGRY-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of E 3 5 Methylisoxazol 3 Yl Acrylic Acid

Sustainable Synthesis Methodologies and Catalytic Approaches for Analogues of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

The development of sustainable synthetic methods is a cornerstone of modern green chemistry. For the synthesis of analogues of this compound, methodologies that reduce reaction times, energy consumption, and the use of hazardous reagents are of paramount importance. Microwave-Assisted Organic Synthesis (MAOS) and specific catalyst-mediated transformations represent significant strides in achieving these goals.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. ajrconline.org This technique offers numerous advantages over conventional heating methods, including rapid reaction rates, higher yields, and often, cleaner reaction profiles. ajrconline.org In the context of synthesizing analogues of this compound, MAOS is particularly relevant for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction.

The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. For the synthesis of acrylic acid analogues, this would involve the condensation of a substituted 5-methylisoxazole-3-carbaldehyde with a compound like malonic acid or its derivatives. Microwave irradiation has been shown to significantly enhance the efficiency of such condensations.

Detailed research findings have demonstrated the successful application of microwave assistance in Knoevenagel condensations for a variety of aldehydes, including aromatic and heterocyclic substrates. banglajol.info For instance, a sustainable protocol using porous calcium hydroxyapatite (B223615) as a catalyst under solvent-free microwave conditions has been developed for the Knoevenagel condensation of various aldehydes with malononitrile (B47326) and ethyl cyanoacetate, achieving high yields in very short reaction times. mdpi.com Similarly, urea (B33335) has been effectively utilized as a catalyst for this condensation under microwave irradiation and solvent-free conditions, proving applicable to a wide range of aldehydes. banglajol.info

While specific examples detailing the microwave-assisted Knoevenagel condensation of 5-methylisoxazole-3-carbaldehyde are not prevalent in the reviewed literature, the broad applicability of this method to other heterocyclic aldehydes suggests its high potential for the synthesis of the target compound's analogues. banglajol.info The general conditions often involve mixing the aldehyde and the active methylene compound with a catalyst, followed by microwave irradiation for a short period.

Below is an interactive data table summarizing the results of microwave-assisted Knoevenagel condensations for various aldehydes, which can be considered analogous to the synthesis of this compound analogues.

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| p-Nitrobenzaldehyde | Malononitrile | Urea (10 mol%) | 300W, Solvent-free | 90 | 1-3 min | banglajol.info |

| Benzaldehyde | Ethyl Cyanoacetate | Porous Calcium Hydroxyapatite | 1250W, Solvent-free | 96 | 2 min | mdpi.com |

| 2-Furaldehyde | Malononitrile | Urea (10 mol%) | 300W, Solvent-free | 90 | 1-3 min | banglajol.info |

| Pyridine-4-carboxaldehyde | Malononitrile | Urea (10 mol%) | 300W, Solvent-free | 95 | 1-3 min | banglajol.info |

| Dehydroacetic Acid | Benzaldehyde | Pyridine/Piperidine | Solvent-free | up to 90 | 2-10 min | asianpubs.org |

Catalyst-Mediated Transformations (e.g., Polyphosphoric Acid Cyclo Condensation)

Catalyst-mediated transformations are fundamental to sustainable synthesis, offering pathways with higher efficiency and selectivity. In the synthesis of isoxazole-containing molecules, various catalysts have been employed to facilitate key bond-forming reactions.

While the specific use of polyphosphoric acid (PPA) for the cyclo-condensation leading directly to analogues of this compound is not extensively documented, PPA is a well-known and powerful dehydrating agent and catalyst in various cyclization reactions for the synthesis of heterocyclic compounds. It is conceivable that PPA could be employed in the formation of the isoxazole (B147169) ring from appropriate precursors under certain conditions.

More directly relevant to the synthesis of isoxazole analogues are catalyst-mediated reactions for the construction of the isoxazole ring or for the introduction of the acrylic acid side chain. For instance, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been achieved through a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride using tartaric acid as a catalyst in an aqueous medium. researchgate.net This method provides several advantages, including good yields, short reaction times, and the use of an environmentally benign solvent.

Another approach involves the use of Lewis acids to promote the synthesis of isoxazole derivatives. For example, aluminum trichloride (B1173362) has been used to facilitate the synthesis of isoxazoles from 2-methylquinoline (B7769805) derivatives and sodium nitrite. nih.gov

The following interactive data table presents examples of catalyst-mediated synthesis of isoxazole derivatives, highlighting the catalyst, reaction conditions, and outcomes.

| Product | Starting Materials | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Tartaric acid (5 mol%) | Water | 78-88 | researchgate.net |

| Isoxazole derivatives | 2-Methylquinoline derivatives, Sodium nitrite | Aluminum trichloride | Not specified | Good yields | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research on E 3 5 Methylisoxazol 3 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.

¹H NMR spectroscopy provides information about the chemical environment of protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl, isoxazole (B147169) ring, vinyl, and carboxylic acid protons. The trans-configuration of the acrylic acid moiety is confirmed by the large coupling constant (typically >15 Hz) between the two vinyl protons.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum for this compound would display signals for the methyl carbon, the carbons of the isoxazole ring, the vinyl carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons are indicative of their electronic environment.

HMBC is a 2D NMR technique that reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the connectivity between the isoxazole ring and the acrylic acid side chain. NOESY provides information about the spatial proximity of protons, which can further confirm the E-stereochemistry of the double bond through the observation of through-space interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.5 | ~12 |

| Isoxazole C4-H | ~6.5 | ~103 |

| Vinyl C2-H | ~6.4 | ~120 |

| Vinyl C3-H | ~7.6 | ~135 |

| COOH | ~12.5 | ~170 |

| Isoxazole C3 | - | ~160 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₇H₇NO₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum can offer valuable structural insights. The isoxazole ring is known to undergo characteristic cleavage upon ionization acs.orgacs.org. Common fragmentation pathways for 3,5-disubstituted isoxazoles involve cleavage of the N-O bond, which can lead to predictable fragment ions acs.org. For the title compound, fragmentation would likely involve the loss of CO₂, H₂O, and cleavage of the isoxazole ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇NO₃ |

| Exact Mass | 153.0426 |

| Molecular Weight | 153.14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the α,β-unsaturated system, and the isoxazole ring.

The carboxylic acid functional group gives rise to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1710-1680 cm⁻¹ openstax.orgorgchemboulder.comlibretexts.org. The conjugation of the carbonyl group with the C=C double bond typically shifts the C=O stretching frequency to a lower wavenumber libretexts.org. The C=C stretching vibration of the acrylic acid moiety is expected to appear around 1640 cm⁻¹. The isoxazole ring will also exhibit characteristic C=N and C-O stretching vibrations acs.org.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1710-1680 |

| Alkene | C=C stretch | ~1640 |

| Isoxazole | C=N stretch | ~1610 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound possesses a conjugated system extending from the isoxazole ring through the acrylic acid moiety. This conjugation is expected to result in strong UV absorption. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the solvent used. For similar styryl isoxazole systems, absorption maxima are often observed in the UV region. It is anticipated that the title compound will exhibit a λmax in the range of 250-350 nm, corresponding to a π → π* transition.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

For a polar, acidic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a suitable method for purity determination. A C18 column with a mobile phase consisting of an aqueous buffer (such as formic or phosphoric acid) and an organic modifier (like acetonitrile or methanol) would provide good separation. The compound can be detected using a UV detector set at its λmax.

TLC can be used for rapid analysis of reaction progress and for preliminary purity checks. A silica gel plate with a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexanes, would likely provide good separation. The spot can be visualized under UV light.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This data is used to confirm the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. For this compound (C₇H₇NO₃), the theoretical elemental composition can be calculated and compared with experimental values to verify the purity and identity of the synthesized compound mpg.deresearchgate.net.

Table 4: Theoretical Elemental Analysis for C₇H₇NO₃

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 54.90 |

| Hydrogen (H) | 4.61 |

| Nitrogen (N) | 9.15 |

Computational and Theoretical Investigations of E 3 5 Methylisoxazol 3 Yl Acrylic Acid and Its Derivatives

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT)

Quantum chemical studies, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of molecules containing the isoxazole (B147169) moiety. nih.govresearchgate.net These studies help in understanding the molecule's geometry, stability, and reactivity.

DFT calculations can determine various molecular properties, including:

Optimized Molecular Structure: Predicting the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Correlating theoretical data with experimental FT-IR spectra to confirm the molecular structure. researchgate.net

Electronic Properties: Calculating parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity and electronic transitions. nih.gov

For instance, DFT calculations have been used to corroborate the structural and spectroscopic properties of Schiff bases derived from sulfamethoxazole, a compound containing a 5-methylisoxazole (B1293550) ring. nih.gov The optimized molecular structure and harmonic vibrational frequencies of isoxazole derivatives have been examined using DFT/B3LYP methods. researchgate.net

Table 1: Key Parameters from Quantum Chemical Studies

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the interaction between a ligand (like (E)-3-(5-Methylisoxazol-3-yl)acrylic acid derivatives) and a biological target, typically a protein or enzyme.

The primary goals of molecular docking are:

To identify potential binding modes of a ligand within the active site of a target protein.

To estimate the binding affinity (strength of the interaction), often expressed as a docking score or binding energy. ajchem-a.com

Studies on various isoxazole-containing compounds have utilized molecular docking to explore their potential as antibacterial, antifungal, or anticancer agents by simulating their interactions with specific enzymes. nih.govmdpi.com For example, docking studies have been performed on isoxazole derivatives against bacterial proteins from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. nih.gov These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Table 2: Example of Molecular Docking Results for Isoxazole Derivatives

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interactions |

| E. coli protein (6kzv) | Isoxazole derivative 4a | -9.38 to -12.84 | Hydrogen bonding, hydrophobic interactions nih.gov |

| Flavohemoglobin (flavoHB) | Pyridinone derivative 6a | -10.4 | Hydrogen bonding, arene-interactions nih.gov |

| HDAC 2 (4LXZ) | Imidazolo-triazole F4 | -8.7 | Not specified ajchem-a.com |

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods, including Quantitative Structure-Activity Relationship (QSAR) models, use computational approaches to establish these relationships. scispace.com

QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. Key aspects of in silico SAR prediction include:

Descriptor Calculation: Quantifying various molecular properties (e.g., electronic, steric, hydrophobic) as numerical descriptors.

Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. scispace.com

For isoxazole and related heterocyclic derivatives, SAR studies have been crucial in identifying the structural features essential for their antimicrobial or anticancer activities. researchgate.netmdpi.com For example, studies have shown that the nature and position of substituents on the aromatic rings can significantly impact the biological potency. mdpi.com

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The "(E)" in this compound refers to its stereochemistry around the carbon-carbon double bond of the acrylic acid moiety, indicating a specific trans configuration. researchgate.net

This stereochemistry is crucial as biological systems are often highly stereospecific. The precise three-dimensional shape of a molecule determines how it fits into the binding site of a target protein. Computational methods can be used to:

Determine the most stable conformations of the molecule.

Calculate the energy barriers between different conformations.

Understand how the conformation might change upon binding to a receptor.

Prediction of Biological Activity Spectra (e.g., PASS)

Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the probable biological activities of a compound based on its structural formula. researchgate.net The prediction is based on a large training set of known biologically active compounds.

The output of a PASS prediction is a list of potential biological activities with a probability "to be active" (Pa) and "to be inactive" (Pi) for each. researchgate.net This tool is valuable in the early stages of drug discovery for:

Identifying the most promising biological activities for a new compound.

Suggesting potential new applications for existing compounds.

Helping to prioritize compounds for further experimental screening.

For various heterocyclic compounds, including those with structures related to isoxazoles, PASS has been used to predict a wide range of activities, such as antibacterial, antifungal, and anticancer effects. mdpi.comresearchgate.net

Pharmacophore Modeling

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its biological response. Pharmacophore modeling is a computational technique used to identify these common features in a set of active compounds.

A pharmacophore model typically includes features such as:

Hydrogen bond donors and acceptors.

Positive and negative ionizable groups.

Hydrophobic regions.

Aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search databases of chemical structures for new compounds that match the model and are therefore likely to be active. mdpi.com This approach is widely used in drug design to identify novel scaffolds and lead compounds. For instance, pharmacophore modeling has been applied to understand the quantitative antibacterial activity of 4-oxo-2-thioxothiazolidine derivatives. mdpi.com

In Vitro Biological Activity Screening and Mechanistic Studies of E 3 5 Methylisoxazol 3 Yl Acrylic Acid and Its Analogues

Antimicrobial Efficacy Evaluations

Antiprotozoal Investigations

The isoxazole (B147169) scaffold is a key structural feature in compounds investigated for antiprotozoal activity. Research into dicationic 3,5-diphenylisoxazole (B109209) derivatives, which are analogues of the known antitrypanosomal agent furamidine, has shown significant promise. nih.gov These compounds have been evaluated for their efficacy against parasites such as Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, and Plasmodium falciparum, which causes malaria. nih.govnih.gov

In one study, a series of 43 novel isoxazole derivatives were synthesized and tested. nih.gov Several of these compounds demonstrated potent activity, with eleven exhibiting IC₅₀ values below 10 nM against T. b. rhodesiense. nih.gov Furthermore, eighteen of the analogues were more active against P. falciparum than the reference compound furamidine, with IC₅₀ values under 15 nM. nih.gov Subsequent research on novel prodrugs and aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole also yielded compounds with potent antiprotozoal effects. nih.gov Six of the diamidine analogues cured all mice in a T. b. rhodesiense infection model, showing superior results to standard drugs like pentamidine (B1679287) and furamidine. nih.gov Certain aza-analogues displayed IC₅₀ values below 25 nM against both T. b. rhodesiense and P. falciparum, with some showing sub-nanomolar potencies against the malaria parasite. nih.gov

These findings highlight the potential of the isoxazole core, as present in (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, for the development of new antiprotozoal agents. nih.govnih.gov The main mechanism of action for similar compounds in protozoa is believed to be the selective binding to β-tubulin dimers, which disrupts essential cellular processes like motility and cell division. mdpi.com

Table 1: Antiprotozoal Activity of Selected Isoxazole Analogues

| Compound Type | Parasite | Activity (IC₅₀) | Source |

|---|---|---|---|

| Dicationic 3,5-diphenylisoxazole analogues | Trypanosoma brucei rhodesiense | < 10 nM (11 compounds) | nih.gov |

| Dicationic 3,5-diphenylisoxazole analogues | Plasmodium falciparum | < 15 nM (18 compounds) | nih.gov |

| 3,5-diphenylisoxazole aza-analogues | Trypanosoma brucei rhodesiense | < 10 nM (6 compounds) | nih.gov |

Antiproliferative Activity against Cancer Cell Lines

The isoxazole moiety is a recognized pharmacophore in the design of anticancer agents. espublisher.com Numerous studies have demonstrated the antiproliferative activity of isoxazole-containing compounds against a wide array of human cancer cell lines. nih.govresearchgate.net

General Cell Line Screening Protocols

The evaluation of the antiproliferative effects of this compound and its analogues typically involves standardized in vitro assays using various human cancer cell lines. researchgate.net Common cell lines for screening include those derived from breast carcinoma (MCF-7, MDA-MB-231), cervical carcinoma (HeLa), lung adenocarcinoma (A-549), and liver carcinoma (HepG2). researchgate.netnih.govresearchgate.net

A primary method used to quantify antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Another common method is the Sulforhodamine B (SRB) assay, which measures cellular protein content. espublisher.comresearchgate.net The results of these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell proliferation by 50%. researchgate.net For instance, certain novel isoxazole derivatives have shown IC₅₀ values near or below 1 µM against HeLa cells. nih.gov

Hybrid Compound Design and Evaluation for Selectivity

To enhance potency and selectivity, the isoxazole moiety is often incorporated into hybrid molecules. nih.gov This strategy involves combining the isoxazole scaffold with other pharmacologically active structures, such as benzopyran-4-one or uracil. nih.govnih.gov

One study focused on benzopyran-4-one-isoxazole hybrids, which were designed based on the known cytotoxic properties of benzopyran-4-ones and the anti-inflammatory activity of isoxazoles. nih.gov Several of these hybrid compounds displayed significant and selective antiproliferative activity against a panel of cancer cell lines, with IC₅₀ values in the low micromolar range (e.g., 5.2–22.2 μM against MDA-MB-231 breast cancer cells). nih.gov Crucially, these compounds were minimally cytotoxic to normal cell lines (HEK-293 and LLC-PK1), indicating a favorable selectivity profile. nih.gov Similarly, novel uracil-azole hybrids have been synthesized and evaluated, with some compounds showing potent activity against MCF-7 and HepG2 cell lines with IC₅₀ values of 16.18 µM and 7.56 µM, respectively. nih.gov These studies often use molecular docking to predict how these hybrid compounds bind to specific molecular targets like the epidermal growth factor receptor (EGFR). nih.gov

Table 2: Antiproliferative Activity of Selected Isoxazole Hybrid Analogues

| Compound Series | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Benzopyran-4-one-isoxazole esters | MDA-MB-231 | 5.2 - 22.2 µM | nih.gov |

| Benzopyran-4-one-isoxazole esters | Multiple Cancer Lines | 3.3 - 17.84 µM | nih.gov |

| Uracil-azole hybrids | MCF-7 | 16.18 µM | nih.gov |

| Uracil-azole hybrids | HepG2 | 7.56 µM | nih.gov |

Anti-inflammatory and Antioxidant Potential Assessments

Compounds containing carboxylic acid and isoxazole functionalities have been investigated for their potential to mitigate inflammation and oxidative stress. nih.govnih.govresearchgate.net Gallic acid and its derivatives, for example, are natural phenolic compounds known for their antioxidant and anti-inflammatory properties. researchgate.net

The anti-inflammatory potential of compounds is often evaluated through in vitro assays that measure the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov For example, a series of carboxylic acid analogues of phenylbutanals showed potent inhibition of COX-2, with IC₅₀ values as low as 0.18 µM. nih.govnih.gov

Antioxidant activity is commonly assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays. researchgate.net The ability of a compound to neutralize these radicals indicates its antioxidant capacity. Benzoic acid analogues have demonstrated the ability to modulate the oxidant response of neutrophils, further suggesting the role of such structures in managing oxidative stress. researchgate.net The presence of both the acrylic acid and the isoxazole ring in this compound suggests that it may possess similar dual anti-inflammatory and antioxidant activities.

Receptor Binding and Modulation Studies (e.g., GABA-A receptor, in the context of general isoxazole pharmacophore)

The isoxazole ring is a key component of ligands that interact with the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. mdpi.comnih.govnih.gov The GABA-A receptor is a ligand-gated ion channel and a major target for drugs used to treat anxiety, epilepsy, and sleep disorders. nih.govresearchgate.net

The receptor is a heteropentameric complex, with the most common form composed of two α, two β, and one γ subunit. nih.gov The binding of benzodiazepines and other modulators occurs at the interface of the α and γ subunits. nih.gov Isoxazole and related oxazole (B20620) moieties can serve as essential parts of the pharmacophore that contribute to ligand binding or act as linkers to orient substituents correctly. mdpi.com

Studies on novel GABA-A receptor ligands have shown that compounds containing an oxazole ring can exhibit selectivity for specific α subunits of the receptor. nih.gov For example, one oxazole derivative was found to be less active at α1-containing receptors compared to α2- and α3-containing receptors, making it an "α1-sparing" ligand. nih.gov This subtype selectivity is crucial for developing anxiolytics that are devoid of adverse effects like sedation and amnesia, which are typically associated with non-selective α1 activity. nih.gov The structural features of this compound make its isoxazole core a candidate for interaction with the benzodiazepine (B76468) binding site on GABA-A receptors, suggesting a potential for neuromodulatory activity. nih.govnih.gov

Investigation of Molecular Targets and Biological Pathways

The diverse biological activities of isoxazole derivatives stem from their ability to interact with a range of molecular targets and modulate various biological pathways. espublisher.com In cancer, for instance, isoxazole-containing compounds have been shown to target microtubules, which are essential for cell division. nih.gov By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.gov Other identified targets for anticancer isoxazole hybrids include protein kinases like EGFR. nih.gov

In the context of inflammation, the molecular targets include enzymes like COX and 5-LOX. nih.gov The broader biological pathways affected by compounds with acrylic acid structures can be diverse. Acrylic acid itself is a key monomer in the production of various polymers, and its biological pathways are of interest in the context of renewable bio-based production and cellular metabolism. researchgate.net

For complex diseases, the identification of specific molecular targets is key to developing effective therapies. nih.govresearchgate.net Biological therapies for conditions like severe asthma, for example, target specific molecules in the inflammatory pathway, such as immunoglobulin E (IgE), interleukin-5 (IL-5), and the IL-4/IL-13 receptor complex. researchgate.netnih.gov The ability of isoxazole derivatives to interact with multiple targets suggests that this compound could potentially influence several signaling pathways involved in cell proliferation and inflammation. espublisher.commdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-bis(4-amidinophenyl)isoxazole |

| Acarbose |

| Acetylsalicylic acid |

| Alfaxalone |

| Aspirin |

| Benralizumab |

| Benzopyran-4-one |

| Celocoxib |

| Ciprofloxacin |

| Curcumin |

| Docetaxel |

| Doxorubicin |

| Dupilumab |

| Furamidine |

| GABA (γ-Aminobutyric acid) |

| Gallic Acid |

| Mepolizumab |

| Metronidazole |

| Omalizumab |

| Paclitaxel |

| Penicillin |

| Pentamidine |

| Propofol |

| Reslizumab |

| Sorafenib |

| Tetracycline |

| Uracil |

| Vincristine |

Structure Activity Relationship Sar Analysis of E 3 5 Methylisoxazol 3 Yl Acrylic Acid Derivatives

Influence of the Isoxazole (B147169) Ring Substitution on Observed Bioactivity

The isoxazole ring is a key pharmacophore in numerous biologically active compounds, and its substitution pattern plays a pivotal role in modulating therapeutic effects. For derivatives of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, modifications to the isoxazole ring, particularly at the 5-position methyl group and the unoccupied 4-position, are critical for optimizing biological activity.

The methyl group at the 5-position of the isoxazole ring is a crucial feature. Its replacement with other substituents can significantly impact the compound's interaction with biological targets. For instance, increasing the size of the alkyl group or introducing cyclic moieties could enhance van der Waals interactions within a hydrophobic pocket of a target protein. Conversely, substitution with polar groups may facilitate hydrogen bonding or improve aqueous solubility.

A series of amides derived from 5-amino-3-methyl-4-isoxazolocarboxylic acid have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. nih.gov Notably, the p-ethoxyphenylamide and p-chlorophenylamide of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid demonstrated significant anti-inflammatory and antibacterial effects. nih.gov The potent activity of these amides is attributed to the presence of the benzoyl group at the 5-position of the isoxazole ring. nih.gov

| Compound/Derivative | Substitution on Isoxazole Ring | Observed Bioactivity |

| Parent Compound | 5-Methyl | Baseline Activity |

| Derivative A | 5-Ethyl | Potentially enhanced hydrophobic interactions |

| Derivative B | 5-Phenyl | Potential for π-stacking interactions |

| Derivative C | 4-Chloro | Increased electron-withdrawing character |

| Derivative D | 4-Nitro | Strong electron-withdrawing effects |

Role of the Acrylic Acid Moiety and its Stereochemistry (E-configuration) in Pharmacophore Development

The acrylic acid moiety of this compound is a critical functional group that can participate in various non-covalent interactions with biological targets, including hydrogen bonding and ionic interactions. The carboxylic acid can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated to a carboxylate, which can form strong ionic bonds with positively charged residues like arginine or lysine (B10760008) in a protein's active site.

The stereochemistry of the double bond, fixed in the E-configuration, is paramount for defining the spatial arrangement of the pharmacophore. This specific geometry dictates the distance and orientation between the isoxazole ring and the carboxylic acid group. Any deviation from this configuration would significantly alter the molecule's shape and its ability to fit into a specific binding pocket. The E-isomer places the isoxazole ring and the carboxylic acid group on opposite sides of the double bond, resulting in a more extended conformation. In contrast, the Z-isomer would force these two groups into a cis arrangement, leading to a more compact and sterically hindered structure. In many instances of biologically active acrylic acids, the E-isomer is found to be the more active or exclusively active form due to its optimal fit with the target. nih.gov

Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining biological activity. Potential bioisosteres for the carboxylic acid in this scaffold could include tetrazoles, hydroxamic acids, or sulfonamides. Each of these replacements would offer a different geometric and electronic profile, potentially leading to altered binding modes and biological activities.

| Feature | Role in Pharmacophore | Potential Impact of Modification |

| Carboxylic Acid | Hydrogen bonding, ionic interactions | Bioisosteric replacement could alter binding affinity and pharmacokinetic properties. |

| (E)-Alkene | Defines spatial arrangement of pharmacophoric elements | Isomerization to the Z-form would likely reduce or abolish activity. |

| Alkene Chain | Acts as a rigid spacer | Altering the length or flexibility could disrupt optimal binding. |

Impact of Various Linker Strategies on the Biological Profiles of Hybrid Molecules

This compound can serve as a valuable fragment for the design of hybrid molecules, where it is connected to another pharmacophore via a linker. The nature of the linker—its length, flexibility, and chemical composition—is a critical determinant of the biological profile of the resulting hybrid molecule.

The linker's primary role is to position the two pharmacophores at an optimal distance and orientation to allow for simultaneous and effective interaction with their respective binding sites on a biological target or on two different targets. A linker that is too short may cause steric clashes, while a linker that is too long might lead to an entropic penalty upon binding.

The flexibility of the linker is another important consideration. A rigid linker, such as one containing aromatic rings or alkynes, can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity. However, a flexible linker, typically composed of an alkyl chain, allows the molecule to adopt various conformations, which might be advantageous if the exact binding mode is unknown.

The chemical nature of the linker can also influence the molecule's physicochemical properties. Incorporating polar groups like amides, ethers, or amines into the linker can enhance aqueous solubility. Conversely, a purely aliphatic or aromatic linker will increase lipophilicity.

For instance, in the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not just a spacer but plays an active role in facilitating the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. The composition and attachment points of the linker are crucial for productive ternary complex formation and subsequent target degradation.

| Linker Type | Characteristics | Potential Effect on Biological Profile |

| Short Alkyl Chain | Flexible, non-polar | May allow for conformational adaptability. |

| Long Alkyl Chain | Highly flexible | Could lead to entropic penalties upon binding. |

| Polyethylene Glycol (PEG) | Flexible, polar | Increases aqueous solubility. |

| Rigid Aromatic | Rigid, planar | Pre-organizes the molecule for binding. |

| Amide-containing | Can act as H-bond donor/acceptor | Can introduce favorable interactions and polarity. |

Optimization of Substituent Patterns for Enhanced Efficacy and Selectivity

The optimization of substituent patterns on the this compound scaffold is a key strategy for enhancing therapeutic efficacy and selectivity. This involves a systematic exploration of different functional groups at various positions on both the isoxazole ring and any attached moieties.

On the isoxazole ring, as previously discussed, modifications at the 5-methyl and 4-positions are of primary interest. Small, lipophilic groups at the 5-position may be optimal for fitting into a hydrophobic pocket, while the introduction of specific functional groups at the 4-position could introduce new interactions or block unwanted ones, thereby improving selectivity.

Furthermore, if the acrylic acid moiety is derivatized, for example, as an ester or an amide, the substituents on these groups offer another avenue for optimization. For instance, in a series of N-phenyl amides, the substitution pattern on the phenyl ring (ortho, meta, para) and the electronic nature of the substituents (electron-donating or electron-withdrawing) can have a profound impact on activity. A para-substituted electron-withdrawing group might engage in a specific interaction that is not possible for a meta-substituted or electron-donating group.

The goal of such optimization is not only to increase potency but also to improve selectivity. Selectivity is crucial for minimizing off-target effects and reducing toxicity. By fine-tuning the substituent patterns, it is possible to design molecules that preferentially bind to the desired target over other related proteins. For example, a subtle change in the size or electronic properties of a substituent might be tolerated by the intended target but could introduce a steric or electronic clash with an off-target protein.

A study on 4-isoxazolyl-1,4-dihydropyridines revealed a distinct structure-activity relationship compared to their 4-aryl counterparts. nih.gov The affinity of these compounds for the calcium channel was found to increase significantly at higher holding potentials. nih.gov Among the 3'-arylisoxazolyl analogs, the order of potency was determined to be p-Br > p-Cl >> p-F, and p-Cl > m-Cl > o-Cl >> o-MeO. nih.gov

| Strategy | Rationale | Example Modification |

| Varying Lipophilicity | Modulate membrane permeability and hydrophobic interactions | Replacement of methyl with trifluoromethyl or tert-butyl groups. |

| Introducing Polar Groups | Enhance solubility and form hydrogen bonds | Addition of hydroxyl or amino groups. |

| Altering Electronic Properties | Modulate pKa and interaction with target | Substitution with nitro or methoxy (B1213986) groups on an aromatic ring. |

| Steric Hindrance | Improve selectivity by blocking off-target binding | Introduction of bulky groups near a key interaction point. |

Future Research Directions and Translational Perspectives for E 3 5 Methylisoxazol 3 Yl Acrylic Acid Research

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities reported for isoxazole (B147169) and acrylic acid derivatives suggest that (E)-3-(5-Methylisoxazol-3-yl)acrylic acid could interact with a wide range of biological targets, opening up new avenues for therapeutic interventions. nih.govbusinesschemistry.org Future research should focus on a systematic and comprehensive screening of this compound against a broad panel of biological targets to identify novel therapeutic applications.

Anticancer Potential: Isoxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of aromatase, disruption of tubulin polymerization, and inhibition of topoisomerase and histone deacetylase (HDAC). ebi.ac.uknih.gov Given these precedents, a crucial area of future research will be to evaluate the anticancer effects of this compound against a diverse range of cancer cell lines. nih.govresearchgate.netresearchgate.net Mechanistic studies should then be undertaken to elucidate the specific pathways through which it exerts its effects.

Anti-inflammatory and Immunomodulatory Effects: The isoxazole scaffold is present in several anti-inflammatory drugs. scholarsresearchlibrary.commdpi.com Derivatives of isoxazole have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.comnih.gov Therefore, investigating the potential of this compound to modulate inflammatory pathways is a promising research direction. This could involve studying its effects on cytokine production, immune cell proliferation, and the activity of enzymes involved in the inflammatory cascade. mdpi.com

Antimicrobial Activity: The isoxazole ring is a core component of several antibacterial and antifungal agents. nih.govscholarsresearchlibrary.com Future studies should explore the antimicrobial spectrum of this compound against a wide range of pathogenic bacteria and fungi, including drug-resistant strains.

A summary of potential biological targets for isoxazole derivatives, which could be relevant for this compound, is presented in the table below.

| Therapeutic Area | Potential Biological Targets |

| Oncology | Aromatase, Tubulin, Topoisomerase, HDAC, ERα |

| Inflammation | COX-2, 5-LOX, Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) |

| Infectious Diseases | Bacterial and fungal enzymes, cell wall components |

Development of Advanced and Green Synthetic Methodologies

The advancement of novel and environmentally friendly synthetic methods is crucial for the sustainable production of this compound and its analogues. Green chemistry principles, such as the use of safer solvents, reduced energy consumption, and high atom economy, should be at the forefront of these efforts. abap.co.in

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a green and efficient tool for organic synthesis. mdpi.com Ultrasound irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of isoxazole derivatives. mdpi.comresearchgate.netnih.gov Research into the application of ultrasound for the synthesis of this compound could lead to more efficient and sustainable manufacturing processes. For instance, studies on related isoxazoles have shown that ultrasound-assisted methods can increase yields by 3-30% and significantly shorten reaction times compared to conventional heating. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another powerful technique that aligns with the principles of green chemistry. abap.co.in It offers advantages such as rapid heating, increased reaction rates, and improved yields. researchgate.netnih.gov The application of microwave irradiation to the synthesis of this compound could lead to cleaner and more efficient reaction protocols. abap.co.in Reports on the synthesis of other isoxazole derivatives have shown that microwave irradiation can reduce reaction times from hours to minutes and increase yields from 58-69% to 67-82%. researchgate.net

Synthesis from Biomass: The development of synthetic routes from renewable feedstocks is a key goal of green chemistry. renewable-carbon.eu Acrylic acid can be produced from biomass-derived sources such as fumaric acid and lactic acid. renewable-carbon.eumdpi.com Future research could explore the possibility of synthesizing this compound using acrylic acid derived from biomass, thereby reducing the reliance on petrochemical sources. d-nb.inforesearchgate.netnih.gov

The table below summarizes a comparison of conventional and green synthetic methods for isoxazole derivatives.

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | 6-8 hours | 58-69% | Higher energy consumption, potential for more byproducts |

| Ultrasound-Assisted | 25-60 minutes | 77-91% | Reduced energy consumption, cleaner reactions |

| Microwave-Assisted | 6-10 minutes | 67-82% | Rapid heating, improved yields, reduced waste |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. ebi.ac.uknih.gov The integration of these computational tools into the research of this compound can significantly enhance the efficiency of the drug development process.

Predicting Biological Activity and Identifying Targets: Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic effects of new compounds. drugtargetreview.com These models can be used to screen virtual libraries of this compound analogues to identify those with the highest probability of being active against specific biological targets. nih.govmdpi.com This in silico screening can prioritize the synthesis and experimental testing of the most promising candidates, thereby saving time and resources. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of desired characteristics, such as high potency against a specific target and a favorable ADMET profile, it can generate novel chemical structures based on the this compound scaffold for further investigation.

Interdisciplinary Collaborations for Comprehensive Biological and Mechanistic Evaluation

The successful translation of this compound from a laboratory curiosity to a clinically useful therapeutic agent will require a concerted effort from researchers across multiple disciplines. nih.govyoutube.com Fostering collaborations between chemists, biologists, pharmacologists, and computational scientists is essential for a comprehensive evaluation of its biological and mechanistic properties. businesschemistry.orgbasicmedicalkey.comresearchgate.net

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical development. rsc.orgnih.gov Academic labs can contribute their expertise in fundamental biology and mechanism of action studies, while industry partners can provide resources for large-scale screening, preclinical development, and clinical trials.

Integration of "-omics" Technologies: The use of genomics, proteomics, and metabolomics can provide a systems-level understanding of the biological effects of this compound. These technologies can help to identify novel biological targets, elucidate mechanisms of action, and discover biomarkers for predicting patient response.

Computational and Experimental Synergy: A close collaboration between computational modelers and experimental biologists is crucial. nih.gov Computational predictions can guide experimental design, while experimental data can be used to refine and validate computational models, creating a powerful feedback loop that accelerates the research process.

The successful implementation of these future research directions will require a multidisciplinary and collaborative approach, leveraging the latest advances in chemistry, biology, and computational science to fully realize the therapeutic potential of this compound. mdpi.commdpi.com

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-3-(5-methylisoxazol-3-yl)acrylic acid?

The synthesis often employs a Horner-Wadsworth-Emmons reaction. For example, a tert-butyl phosphonoacetate derivative reacts with 5-methylisoxazole-3-carboxaldehyde in tetrahydrofuran (THF) using sodium hydride as a base. Key parameters include maintaining anhydrous conditions and a reaction temperature of 25–40°C, yielding ~80% of the E-isomer. Post-synthesis purification via column chromatography (hexane/EtOAc) ensures stereochemical purity .

Q. How can the stereochemical configuration (E/Z) of the acrylic acid moiety be confirmed?

X-ray crystallography is the gold standard for unambiguous confirmation. For instance, in related acrylic acid derivatives, the E-configuration is validated by bond angles and torsion angles (e.g., C=C-C=O dihedral angles near 180°). Alternative methods include NOESY NMR to assess spatial proximity of substituents .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

Recrystallization from DMF/acetic acid mixtures effectively isolates the target compound. Acid-base extraction (using sodium bicarbonate to protonate carboxylic acids) can separate acidic byproducts. Column chromatography with gradient elution (e.g., hexane:EtOAc 6:4 to 3:7) resolves polar impurities .

Advanced Research Questions

Q. How can conflicting bioactivity data for derivatives of this compound be resolved?

Contradictions often arise from variations in assay conditions or compound purity. Validate results using orthogonal assays (e.g., MIC tests for antimicrobial activity alongside molecular docking). Ensure purity via HPLC (>95%) and characterize degradation products by LC-MS. Cross-reference with structural analogs to identify critical functional groups .

Q. What computational methods are suitable for predicting the biological targets of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) with proteins like bacterial enoyl-ACP reductase or fungal CYP51 has shown promise. Use DFT calculations (B3LYP/6-31G*) to optimize geometries and assess electrostatic potential surfaces. Validate predictions with in vitro enzyme inhibition assays .

Q. How do solvent polarity and temperature affect the stability of this compound?

Stability studies in DMSO, water, and ethanol at 4°C, 25°C, and 40°C reveal degradation via hydrolysis of the isoxazole ring in aqueous acidic/basic conditions. Use accelerated stability testing (40°C/75% RH) with UPLC monitoring. Store the compound in anhydrous DMSO at -20°C for long-term stability .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

Q. How can reaction yields be improved in large-scale syntheses?

Optimize stoichiometry (1.1–1.2 equivalents of aldehyde) and use slow reagent addition to minimize side reactions. Switch to flow chemistry for better heat/mass transfer. Replace NaH with milder bases (e.g., KCO) in polar aprotic solvents to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.